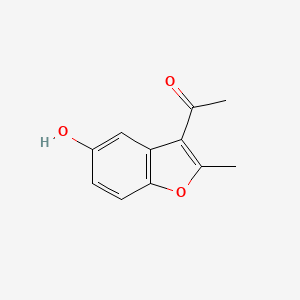

1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2-hydroxyacetophenone with 2-methylphenol in the presence of a strong acid like sulfuric acid can yield the desired benzofuran derivative . Another method involves the use of palladium-catalyzed cross-coupling reactions to form the benzofuran ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 1-(5-oxo-2-methyl-1-benzofuran-3-yl)ethanone.

Reduction: Formation of 1-(5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanol.

Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone. Research indicates that this compound exhibits selective toxicity against various cancer cell lines:

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound shows significant cytotoxic effects against ovarian carcinoma (Skov-3), human hepatocellular carcinoma (HCC), and other cancer cell lines such as K562 (leukemia) and HeLa (cervical carcinoma). The IC50 values for these cell lines indicate effective inhibition of cell growth .

| Cell Line | IC50 (µM) |

|---|---|

| Skov-3 (Ovarian) | 10.0 |

| HCC | 15.0 |

| K562 (Leukemia) | 5.0 |

| HeLa (Cervical) | 12.0 |

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Properties

Beyond its anticancer activity, this benzofuran derivative has shown promise in anti-inflammatory applications. Studies have indicated that compounds within this class can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several case studies have documented the synthesis and biological evaluation of benzofuran derivatives, including this compound:

- Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their cytotoxic effects across various cancer cell lines. Among these, this compound exhibited one of the highest levels of activity against leukemia cells .

- Therapeutic Index Assessment : Researchers calculated the therapeutic index (TI) for several compounds, including this benzofuran derivative. A higher TI indicates better selectivity for cancer cells over normal cells, which is crucial for minimizing side effects during treatment .

Mecanismo De Acción

The mechanism of action of 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and increasing the expression of pro-apoptotic proteins such as bax and caspase-3 . Additionally, these compounds may inhibit key enzymes or receptors involved in microbial growth, contributing to their antimicrobial activity .

Comparación Con Compuestos Similares

1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone can be compared with other benzofuran derivatives such as:

1-(3-Methyl-1-benzofuran-2-yl)ethanone: Known for its selective toxicity against leukemic cell lines.

5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl(phenyl)methanone: Exhibits antimicrobial and cytotoxic activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .

Actividad Biológica

1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone, a benzofuran derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a hydroxyl group at the 5-position and an ethanone moiety, which contribute to its unique chemical properties and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 190.1953 g/mol. The presence of the hydroxyl group enhances the compound's reactivity and biological activity, making it a valuable subject for research in medicinal chemistry.

Research indicates that benzofuran derivatives, including this compound, exhibit various biological activities such as:

- Antitumor Activity : The compound has been shown to inhibit cell growth significantly, particularly against cancer cell lines. It induces pro-apoptotic effects through the generation of reactive oxygen species (ROS), which are critical in triggering apoptosis in cancer cells .

- Antibacterial and Antioxidant Properties : Studies suggest that this compound exhibits antibacterial activity and can act as an antioxidant, potentially protecting cells from oxidative stress .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have investigated the biological effects of benzofuran derivatives, including this compound:

- Anticancer Efficacy : A study demonstrated that this compound significantly inhibited the proliferation of human ovarian cancer cell line A2780, showcasing its potential as an anticancer agent. The mechanism involved increased ROS levels leading to apoptosis .

- Apoptosis Induction : In K562 leukemia cells, exposure to this compound resulted in increased activity of caspases 3 and 7, key enzymes in the apoptotic pathway. This effect was time-dependent and correlated with elevated ROS levels .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related benzofuran derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Methylbenzofuran-2-yl)ethanone | Methyl substitution on benzofuran | Anticancer properties |

| 6-Acetylbenzofuran | Acetyl group on benzofuran | Antioxidant activity |

| 5-Hydroxybenzofuran | Hydroxyl group at position 5 | Antimicrobial activity |

| 2-Methylbenzofuran | Methyl substitution at position 2 | Moderate cytotoxicity |

Propiedades

IUPAC Name |

1-(5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6(12)11-7(2)14-10-4-3-8(13)5-9(10)11/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVYQEMDTUNTIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354637 | |

| Record name | 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28241-99-8 | |

| Record name | 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.